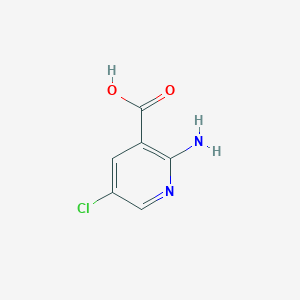

2-Amino-5-chloropyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-chloropyridine-3-carboxylic acid is a beige to beige-brown crystalline powder . It is a useful synthetic intermediate .

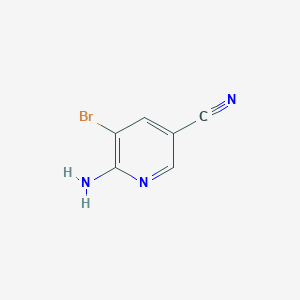

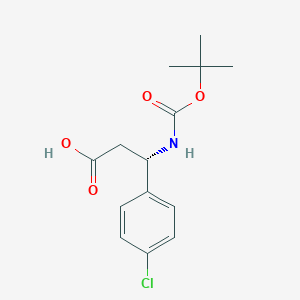

Molecular Structure Analysis

The molecular formula of 2-Amino-5-chloropyridine-3-carboxylic acid is C6H5ClN2O2 . The InChI code is 1S/C6H5ClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H, (H2,8,9)(H,10,11) .Physical And Chemical Properties Analysis

2-Amino-5-chloropyridine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 172.57 . The storage temperature is recommended to be in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Crystallography and Supramolecular Chemistry

Studies by Hemamalini and Fun (2010) on 2-amino-5-chloropyridine-benzoic acid and 2-amino-5-chloropyridine-fumaric acid complexes reveal its utility in forming hydrogen-bonded motifs and chains in crystal structures. These interactions are crucial for understanding molecular assembly and designing novel crystalline materials with desired properties (Hemamalini & Fun, 2010a), (Hemamalini & Fun, 2010b).

Organic Synthesis

Patel et al. (2011) demonstrated the synthesis and antimicrobial activity of new pyridine derivatives using 2-amino-5-chloropyridine-3-carboxylic acid. This highlights its role in the development of compounds with potential biological activities (Patel, Agravat, & Shaikh, 2011).

Molecular Interactions

The research by García‐Rodríguez and Miguel (2006) on molybdenum carbonyl complexes with pyridylimino acidato ligands emphasizes the compound's significance in forming chelated structures that are pivotal for understanding metal-ligand interactions and their applications in catalysis (García‐Rodríguez & Miguel, 2006).

Hydrogen Bonding Patterns and Solid-State Chemistry

Montis and Hursthouse (2012) explored the co-crystallizations of 2-amino-5-chloropyridine with various salicylic acids, uncovering diverse hydrogen bonding patterns and ionic complexes. Such studies provide insights into the principles of crystal engineering and the design of functional materials (Montis & Hursthouse, 2012).

Electrosynthesis and Green Chemistry

Raju, Mohan, and Reddy (2003) reported on the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, showcasing the compound's role in facilitating sustainable chemical processes through electrochemical methods (Raju, Mohan, & Reddy, 2003).

Safety and Hazards

The safety information for 2-Amino-5-chloropyridine-3-carboxylic acid indicates that it is harmful if swallowed . It may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and not eating, drinking or smoking when using this product .

Mecanismo De Acción

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-chloropyridine-3-carboxylic acid. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability . Moreover, its solubility could be influenced by the pH of the environment .

Propiedades

IUPAC Name |

2-amino-5-chloropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVCCMWINPVVOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598631 |

Source

|

| Record name | 2-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chloropyridine-3-carboxylic acid | |

CAS RN |

52833-93-9 |

Source

|

| Record name | 2-Amino-5-chloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

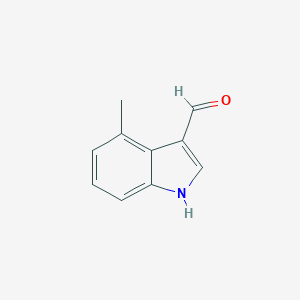

![2-[(2-Aminophenyl)amino]ethanol](/img/structure/B112675.png)